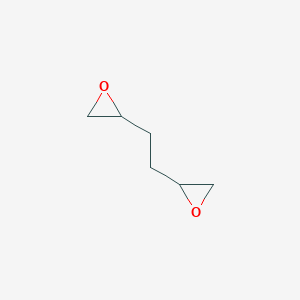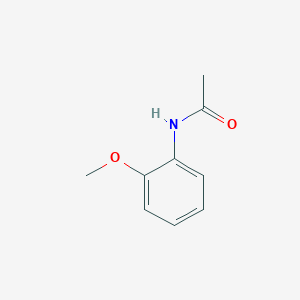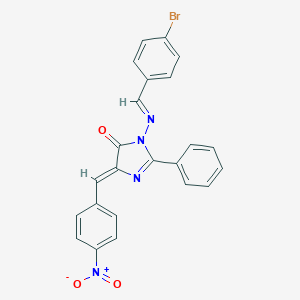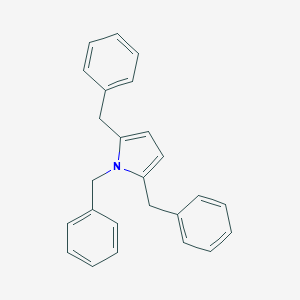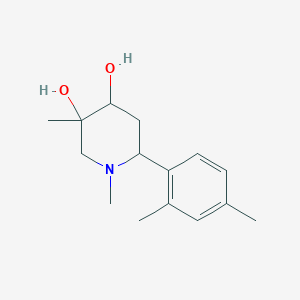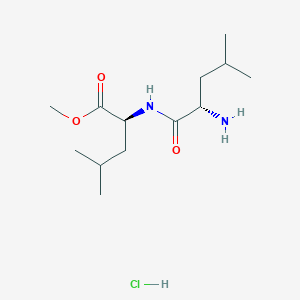![molecular formula C9H8O3 B159749 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran CAS No. 128753-83-3](/img/structure/B159749.png)
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is a complex organic compound known for its unique structural properties It belongs to the class of dioxetanes, which are four-membered ring compounds containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable benzofuran derivative with a peroxide compound, leading to the formation of the dioxetane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, resulting in simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.
Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme mechanisms.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran involves its ability to participate in various chemical reactions. The dioxetane ring can undergo cleavage, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect molecular targets and pathways, making the compound useful in studying reaction mechanisms and developing new chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
- 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran
Uniqueness
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is unique due to its specific structural configuration and the presence of the dioxetane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
128753-83-3 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3 |
Clé InChI |
UXPPWWDDJJMMKE-UHFFFAOYSA-N |
SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
SMILES canonique |
CC12C(OC3=CC=CC=C31)OO2 |
Synonymes |
2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


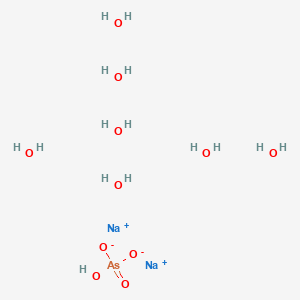

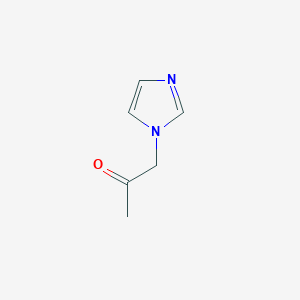
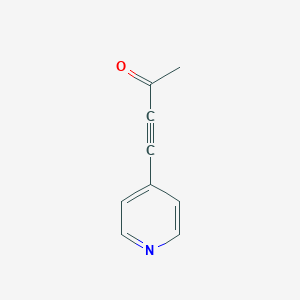
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
